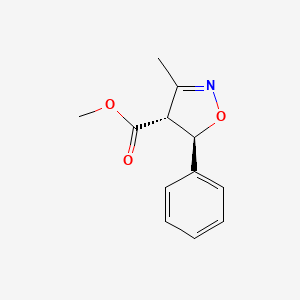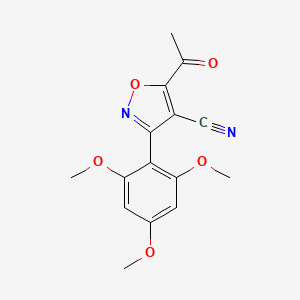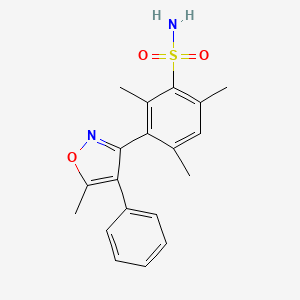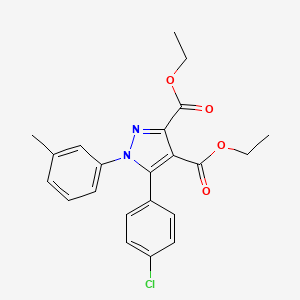
1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and methylphenyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of substituents: The chlorophenyl and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid groups can be converted to diethyl esters using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of the ester groups to carboxylic acids.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1h-pyrazole-3,4-dicarboxylic Acid derivatives: Compounds with different substituents on the pyrazole ring.
Chlorophenyl and methylphenyl pyrazoles: Compounds with similar aromatic substituents.
Uniqueness
The unique combination of chlorophenyl and methylphenyl groups in 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
96722-97-3 |
|---|---|
Fórmula molecular |
C22H21ClN2O4 |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
diethyl 5-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)18-19(22(27)29-5-2)24-25(17-8-6-7-14(3)13-17)20(18)15-9-11-16(23)12-10-15/h6-13H,4-5H2,1-3H3 |
Clave InChI |
QXGMACIDZKVTGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


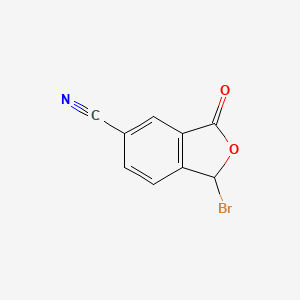


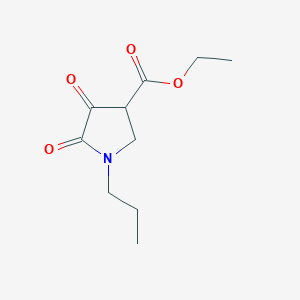


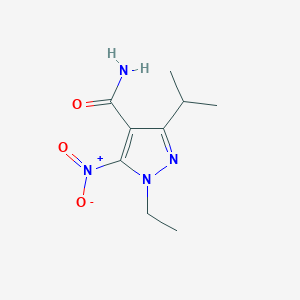
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
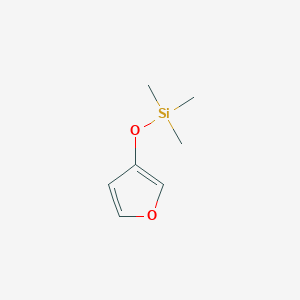
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
